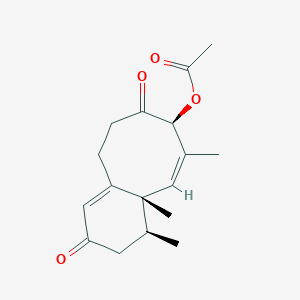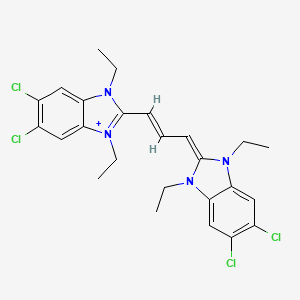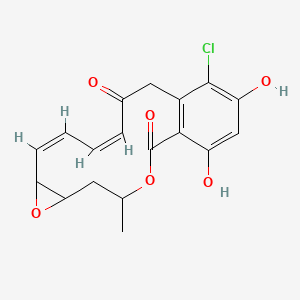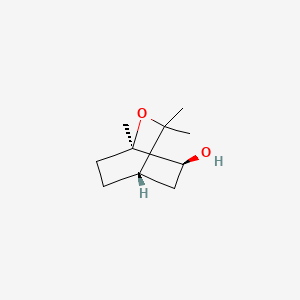
2-Exo-hydroxy-1,8-cineole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-exo-hydroxy-1,8-cineole is a cineole in which the 1,8-cineole skeleton is substituted at C-2 with a hydroxy group oriented exo (S configuration).
6-endo-Hydroxycineole belongs to the class of organic compounds known as oxanes. Oxanes are compounds containing an oxane (tetrahydropyran) ring, which is a six-member saturated aliphatic heterocycle with one oxygen atom and five carbon atoms. Thus, 6-endo-hydroxycineole is considered to be an isoprenoid lipid molecule. 6-endo-Hydroxycineole is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).
Wissenschaftliche Forschungsanwendungen
Identification in Grapes : 2-Exo-hydroxy-1,8-cineole has been identified in grapes, specifically the Sauvignon variety. This discovery was achieved through extraction and positive comparison of mass spectral and infrared spectral data, highlighting its presence in natural products (Bitteur et al., 1990).
Biotransformation Studies : Research has explored the biotransformation of 1,8-cineole in human liver microsomes, resulting in the production of 2-exo-hydroxy-1,8-cineole. The formation of this metabolite has been investigated under various conditions, such as incubation time and substrate concentration (Miyazawa & Shindo, 2001).
Fungal Biotransformation : Studies on fungal biotransformation have shown that fungi like Mucor ramannianus and Aspergillus niger can hydroxylate 1,8-cineole into 2-exo-hydroxy-1,8-cineole. This process exhibits high stereoselectivity and is significant for the production of chiral synthons, which are valuable in various chemical syntheses (Ramos et al., 2015).
Antimicrobial Activity : The synthesis of benzylic derivatives of 3-exo-hydroxy-1,8-cineole has shown antimicrobial activity against various pathogens. This indicates potential applications in developing new antimicrobial agents (Silvestre et al., 1999).
Metabolism in Animals : Research into the metabolism of 1,8-cineole in insects and other animals has revealed the formation of metabolites like 2-exo-hydroxy-1,8-cineole. This illustrates its metabolic pathways in different biological systems (Southwell et al., 2004).
Enzymatic Reactions : Studies have also focused on enzymatic reactions involving 1,8-cineole, leading to the formation of 2-exo-hydroxy-1,8-cineole. This is particularly important for understanding the enzyme-substrate interactions and potential industrial applications (Wei & Rosazza, 1990).
Potential in Skin Carcinogenesis Prevention : 1,8-cineole has shown potential in preventing UVB-induced skin carcinogenesis, suggesting its possible application in skincare and cancer prevention strategies (Lee et al., 2017).
Eigenschaften
CAS-Nummer |
66965-45-5 |
|---|---|
Produktname |
2-Exo-hydroxy-1,8-cineole |
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
(1R,4S,6S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol |
InChI |
InChI=1S/C10H18O2/c1-9(2)7-4-5-10(3,12-9)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8-,10+/m0/s1 |
InChI-Schlüssel |
YVCUGZBVCHODNB-OYNCUSHFSA-N |
Isomerische SMILES |
C[C@@]12CC[C@@H](C[C@@H]1O)C(O2)(C)C |
SMILES |
CC1(C2CCC(O1)(C(C2)O)C)C |
Kanonische SMILES |
CC1(C2CCC(O1)(C(C2)O)C)C |
Andere CAS-Nummern |
66965-45-5 |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methoxy-3,5-dimethyl-6-[(4E)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B1238229.png)
![(Z)-7-[(1S,4S,6S)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B1238230.png)

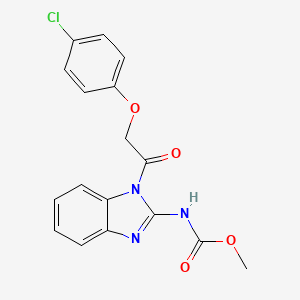



![5-(5,6-Dimethylhept-3-en-2-yl)-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadeca-8,18-dien-13-ol](/img/structure/B1238241.png)

